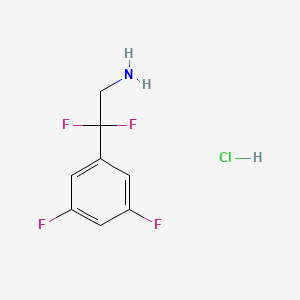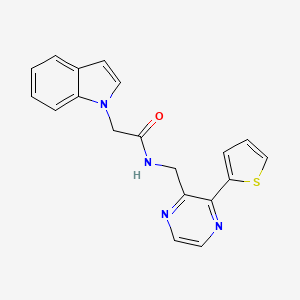![molecular formula C25H26N4 B2944747 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline CAS No. 2459977-75-2](/img/structure/B2944747.png)
2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline is a compound known for its complex structure and unique properties. It features a fused indazole ring system, an ethylidene group, and a phenyl ring, rendering it of particular interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline involves a multi-step process, starting with the formation of the indazole core. The key steps typically include:
Formation of the Indazole Core: This is generally achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Ethylidene Group: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions.
Aromatic Substitution: Aniline is introduced via nucleophilic substitution reactions, using conditions that preserve the integrity of the indazole core.
Industrial Production Methods: For industrial production, optimization of reaction conditions is crucial. The process typically involves high-pressure and high-temperature conditions, using catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can modify the ethylidene group.
Substitution: Nucleophilic aromatic substitution can introduce different substituents onto the phenyl ring, allowing for the customization of the compound's properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitro compounds under basic or acidic conditions.
Major Products Formed: The major products depend on the reactions involved but often include various derivatives where the ethylidene or phenyl groups have been modified.
Scientific Research Applications
Chemistry: In chemistry, 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: There is interest in its pharmacological potential, including the possibility of it acting as an anti-cancer or anti-inflammatory agent.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The exact pathways can involve:
Binding to Proteins: It may act by binding to specific proteins, altering their activity.
Pathway Modulation: The compound could influence various signaling pathways within cells.
Comparison with Similar Compounds
2-phenylindazole
1-ethyl-2-phenylindazole
2-methyl-1-phenylindazole
Uniqueness: The presence of both the ethylidene and phenyl groups, along with the fused ring system, makes 2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline unique among its peers, potentially offering distinctive chemical and biological properties.
This compound's complexity and potential for diverse applications make it a fascinating subject for ongoing research and exploration in various scientific fields.
Properties
IUPAC Name |
2-[(8Z)-8-ethylidene-3-phenyl-3,4,10-triazatetracyclo[5.5.2.02,6.010,13]tetradeca-2(6),4-dien-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-2-17-16-28-13-12-25(21-10-6-7-11-22(21)26)23(28)14-19(17)20-15-27-29(24(20)25)18-8-4-3-5-9-18/h2-11,15,19,23H,12-14,16,26H2,1H3/b17-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBKZTYGPIWJA-LAZPYJJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3(C2CC1C4=C3N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC3(C2CC1C4=C3N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![9-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2944665.png)

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)
![Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate](/img/structure/B2944670.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate](/img/structure/B2944682.png)
![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)


